7-Chloro-1-(3-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
BenchChem offers high-quality 7-Chloro-1-(3-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(3-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H20ClN3O4S |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
7-chloro-1-(3-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20ClN3O4S/c1-12(2)9-18-26-27-24(33-18)28-20(13-5-4-6-15(10-13)31-3)19-21(29)16-11-14(25)7-8-17(16)32-22(19)23(28)30/h4-8,10-12,20H,9H2,1-3H3 |
InChI Key |
ZVZMBEDORPHWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Biological Activity
The compound 7-Chloro-1-(3-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that combines a chromeno-pyrrole core with a thiadiazole moiety. This structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent findings from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. For instance:
- In vitro Studies : Research conducted by the National Cancer Institute evaluated various derivatives against multiple cancer cell lines (e.g., leukemia, breast cancer). The results showed that compounds with similar structures to our target compound demonstrated promising antitumor activity across a wide range of cell lines .
- Mechanism of Action : The anticancer activity is often attributed to apoptosis induction through the activation of caspases. Studies have shown that certain thiadiazole derivatives can enhance caspase-3 and caspase-9 activity, leading to increased cell death in cancerous cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-Chloro Derivative | MCF-7 (Breast) | 8.107 | Apoptosis via caspase activation |
| Thiadiazole Analog | HepG2 (Liver) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial and Antifungal Tests : Studies have shown that derivatives with electron-withdrawing groups at specific positions significantly enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .
| Compound | Activity Type | Target Organism | Zone of Inhibition (mm) |
|---|---|---|---|
| 7-Chloro Derivative | Antibacterial | E. coli | 15 |
| Thiadiazole Analog | Antifungal | C. albicans | 18 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their structural modifications:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups (e.g., Cl or NO₂) at the para position enhances antimicrobial potential, while electron-donating groups (e.g., -OCH₃) improve anticancer efficacy .
Case Studies
- Synthesis and Evaluation : A recent study synthesized various thiadiazole derivatives and tested their anticancer activities against 60 cancer cell lines. The findings indicated that modifications in the substituents led to varying degrees of cytotoxicity, with some compounds showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Another investigation into the apoptotic pathways activated by these compounds revealed that they could induce mitochondrial dysfunction and reactive oxygen species (ROS) production in cancer cells, contributing to their cytotoxic effects .
Scientific Research Applications
The compound has been investigated for several biological activities, including:
- Antimicrobial Properties: Preliminary studies indicate that this compound may exhibit significant antimicrobial activity by inhibiting bacterial growth through specific cellular pathway interactions.
- Anticancer Activity: Research suggests that it may have anticancer properties by selectively targeting cancer cell pathways and inhibiting tumor growth. This is attributed to its ability to interact with various biological targets such as enzymes and receptors involved in cancer progression.
Applications in Medicinal Chemistry
The unique structure of 7-Chloro-1-(3-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione opens avenues for innovative drug design. The following applications have been identified:
Drug Development
- The compound serves as a lead structure for developing new therapeutics targeting microbial infections and cancer.
- Its ability to modulate specific biological pathways can be harnessed to create more effective treatment options.
Enzyme Inhibition Studies
- Interaction studies reveal that the compound can selectively bind to certain enzymes or receptors, which is crucial for understanding its therapeutic implications. This selectivity could lead to the development of drugs with fewer side effects by targeting specific pathways involved in disease processes.
Q & A
Q. What are the established synthetic routes for this compound, and what parameters critically influence yield in multi-step reactions?
The compound’s core structure resembles chromeno[2,3-c]pyrrole-3,9-dione derivatives synthesized via cyclocondensation of substituted aryl amines with diketones or via stepwise functionalization of pre-formed heterocycles. Key parameters include:
- Temperature control : Optimal ranges (e.g., 80–120°C for cyclization steps) to avoid side reactions .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) for regioselective thiadiazole ring formation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during coupling reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating isomers .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?
A combination of ¹H/¹³C NMR (to confirm substituent positions and stereochemistry) and HRMS (for exact mass validation) is essential. For example:
- ¹H NMR : Methoxy groups typically show singlets near δ 3.8–4.0 ppm, while aromatic protons in the thiadiazole ring appear as distinct multiplicities .
- IR spectroscopy : Carbonyl stretches (1650–1750 cm⁻¹) confirm the dione moiety .
- HPLC-MS : Detects trace impurities (<0.5%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers assess the compound’s solubility and stability in common laboratory solvents?
Use Hansen solubility parameters to predict compatibility:
- Polar solvents : DMSO or DMF for high solubility during reactions.
- Stability tests : Monitor degradation via UV-Vis (λmax shifts) or LC-MS under accelerated conditions (40°C, 75% humidity) for 72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data?
- Step 1 : Validate computational models by comparing calculated shifts with structurally analogous compounds (e.g., chromenopyrrole derivatives ).
- Step 2 : Adjust solvent effects in simulations (e.g., using COSMO-RS for DMSO solvation) .
- Step 3 : Re-examine experimental conditions (e.g., temperature-induced conformational changes) and re-run NMR at controlled temps (25°C ± 1°C) .
Q. How can reaction conditions be optimized to minimize isomerization during thiadiazole functionalization?
- Low-temperature kinetics : Perform reactions at –20°C to slow down thiadiazole ring tautomerization .
- In situ monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to block reactive sites prone to isomerization .
Q. What methodologies elucidate the electronic effects of the 3-methoxyphenyl and thiadiazole substituents on the chromenopyrrole core?
- Electrostatic potential maps : Generate via DFT to visualize electron density redistribution .
- UV-Vis spectroscopy : Compare λmax shifts in solvents of varying polarity to assess charge-transfer interactions .
- Cyclic voltammetry : Measure oxidation potentials to quantify electron-withdrawing/donating effects of substituents .
Q. How can machine learning accelerate derivative screening for bioactivity studies?
- Data curation : Train models on existing datasets of chromenopyrrole derivatives with kinase inhibition data .
- Feature selection : Include descriptors like logP, topological polar surface area, and substituent Hammett constants .
- Active learning : Use Bayesian optimization to prioritize synthesis of derivatives with predicted IC₅₀ < 100 nM .
Experimental Design & Validation
Q. What controls are critical when evaluating the compound’s bioactivity to avoid false positives?
- Negative controls : Use structurally similar but inert analogs (e.g., lacking the thiadiazole group) .
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and SPR (surface plasmon resonance) .
- Purity thresholds : Ensure >95% purity (via HPLC) to exclude confounding effects from impurities .
Q. How should stability studies be designed to identify degradation pathways under physiological conditions?
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed dione or demethylated methoxyphenyl) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. What advanced separation techniques address challenges in isolating stereoisomers?
- Chiral HPLC : Use amylose-based columns with heptane/ethanol gradients (85:15 → 70:30) .
- Crystallization screening : Explore solvent pairs (e.g., acetone/water) to exploit differential solubility of enantiomers .
- Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction .
Data Analysis & Interpretation
Q. How can researchers statistically validate reproducibility in synthetic yield across batches?
- Design of Experiments (DoE) : Use factorial designs to assess interactions between parameters (e.g., temp, catalyst loading) .
- Control charts : Monitor yield trends (±3σ limits) over 10 batches to detect systemic errors .
- ANOVA : Compare means across batches to identify significant outliers (p < 0.05) .
Q. What computational tools predict regioselectivity in electrophilic substitutions on the chromenopyrrole core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
